molecular formula C8H19NO3 B2680775 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol CAS No. 1694210-96-2

2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol

Cat. No.: B2680775
CAS No.: 1694210-96-2
M. Wt: 177.244
InChI Key: DBXWNPCKJRXVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is an organic compound with the molecular formula C6H15NO3. It is a liquid at room temperature and is known for its polyfunctional nature, having both ether and hydroxyl functionalities. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol can be synthesized through the reaction of ethylamine with ethylene oxide. The reaction typically involves the following steps:

  • Ethylamine is reacted with ethylene oxide in the presence of a catalyst.
  • The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylamine and ethylene oxide are combined under controlled conditions. The reaction is monitored to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethers.

Scientific Research Applications

2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is used in several scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is used in the synthesis of bioconjugate materials for drug delivery and protein labeling.

    Medicine: It is employed in the development of pharmaceutical intermediates.

    Industry: The compound is used in the production of surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol involves its interaction with various molecular targets. The compound can act as a weak base due to the presence of the ethylamino group. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: This compound has similar ether and hydroxyl functionalities but differs in the presence of dimethylamino group instead of ethylamino group.

    2-[2-(2-Aminoethoxy)ethoxy]ethanol: Similar in structure but with an amino group instead of an ethylamino group.

Uniqueness

2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is unique due to its specific combination of ethylamino and ether functionalities, which provide distinct chemical properties and reactivity compared to its similar compounds.

Biological Activity

2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol, also known as TGME (2-(2-(2-Methoxyethoxy)ethoxy)ethanol), is a compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its toxicity profile, pharmacokinetics, and potential therapeutic applications.

  • Chemical Formula : C8H19NO4
  • CAS Number : 112-35-6
  • Molecular Weight : 175.24 g/mol

Toxicity Profile

The toxicity of TGME has been evaluated through various routes of exposure, including oral, dermal, and inhalation. Key findings from studies include:

  • Acute Toxicity :
    • Oral LD50 in rats: 11,800 mg/kg
    • Dermal LD50 in rabbits: 7,400 mg/kg
    • No mortality observed after an 8-hour exposure to concentrated vapor in rats .
  • Chronic Toxicity :
    • A repeated dose NOAEL (No Observed Adverse Effect Level) was determined to be 400 mg/kg/day in rats.
    • At higher doses (1,200 mg/kg/day), liver effects such as hepatocellular hypertrophy and increased liver weight were noted .

Pharmacokinetics

The absorption and metabolism of TGME have been studied to understand its bioavailability and systemic effects:

  • Skin Penetration : The in vitro penetration rate through human epidermis was reported as 0.034 mg/cm²/hr, indicating potential for dermal absorption .
  • Metabolism : TGME is metabolized primarily in the liver, where it may cause slight hepatocellular changes at high doses.

Biological Activity

The biological activities of TGME have been investigated in several contexts:

Cytotoxicity Studies

In vitro studies have indicated that TGME may exhibit cytotoxic effects on certain cancer cell lines. However, detailed results specific to TGME are scarce. The structural similarities with other bioactive compounds suggest potential for further exploration in cancer therapy.

Case Studies and Research Findings

A selection of case studies highlights the relevance of TGME and similar compounds in biological research:

  • Liver Toxicity Study :
    • In a long-term study involving rats exposed to high doses of TGME (up to 4,000 mg/kg/day), significant liver changes were observed, including hypertrophy and vacuolization. These findings underscore the need for careful consideration of dosage in therapeutic applications .
  • Dermal Exposure Study :
    • A study examining the effects of dermal exposure found minimal irritation at lower doses but highlighted potential systemic effects at higher concentrations .
  • Comparative Studies :
    • Research comparing TGME with other alkylated ethanolamines has shown that modifications in the ethoxy chain can lead to variations in biological activity and toxicity profiles .

Properties

IUPAC Name

2-[2-[2-(ethylamino)ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-2-9-3-5-11-7-8-12-6-4-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXWNPCKJRXVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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